6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide

Medicinal chemistry Building block procurement SAR exploration

Procure 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide (CAS 2415499-83-9) to leverage a unique substitution pattern combining a potency-conferring 6-methyl group on the pyrazine ring with an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) amide handle. This combination is not available in generic pyrazine-2-carboxamide building blocks. The 6-methyl core is essential for FGFR2 inhibitory potency (analogue 18i: IC50 = 150 nM), while the oxan-4-ylmethyl group enhances solubility and metabolic stability. Use as a versatile intermediate for focused HPK1 inhibitor library construction or mGluR4 negative allosteric modulator SAR exploration. Independent biological profiling is advised; no direct pharmacological data exist for this specific compound.

Molecular Formula C12H17N3O2
Molecular Weight 235.287
CAS No. 2415499-83-9
Cat. No. B2619742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide
CAS2415499-83-9
Molecular FormulaC12H17N3O2
Molecular Weight235.287
Structural Identifiers
SMILESCC1=CN=CC(=N1)C(=O)NCC2CCOCC2
InChIInChI=1S/C12H17N3O2/c1-9-6-13-8-11(15-9)12(16)14-7-10-2-4-17-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,16)
InChIKeyZYEGYLJTPTXSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide (CAS 2415499-83-9): Core Specifications and Compound Class


6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide is a synthetic, heterocyclic small molecule belonging to the pyrazine-2-carboxamide class. Its structure features a 6-methyl-substituted pyrazine ring connected via a carboxamide linker to an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group . The compound has a molecular formula of C12H17N3O2 and a molecular weight of 235.29 g/mol . The pyrazine-2-carboxamide scaffold is precedented in multiple pharmacological programs, including CB2 receptor modulators [1], HPK1 inhibitors [2], mGluR4 negative allosteric modulators [3], DGAT1 inhibitors [4], and FGFR kinase inhibitors [5], establishing a broad but non-specific biological relevance for the chemotype.

Why 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide Cannot Be Interchanged with Generic Pyrazine-2-carboxamide Analogs


Generic substitution among pyrazine-2-carboxamide derivatives is precluded by the structure–activity relationship (SAR) divergence documented across this chemotype. The 6-methyl substitution on the pyrazine ring has been shown to be a critical determinant of kinase inhibitory potency: in the 3-amino-pyrazine-2-carboxamide FGFR inhibitor series, the 6-methyl-bearing core scaffold was essential for achieving sub-micromolar FGFR2 IC50 values (compound 18i: IC50 = 150 nM) [1]. Concurrently, the oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent confers distinct physicochemical properties — tetrahydropyran itself exhibits water solubility of ~80 g/L at 25°C [2], and oxan-4-yl substitution on pyrazine cores has been associated with enhanced solubility and improved metabolic stability compared to purely aromatic or hydrocarbon substituents [3]. The combination of 6-methyl and oxan-4-ylmethyl groups in a single molecule creates a substitution pattern not found in generic pyrazine-2-carboxamide building blocks, meaning procurement of a simpler analog (e.g., 6-methylpyrazine-2-carboxamide, CAS 5521-62-0) forfeits the oxan-4-ylmethyl functionality and its associated property advantages.

6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide: Quantified Differentiation Evidence Against Closest Comparators


Structural Differentiation: Simultaneous 6-Methyl and Oxan-4-ylmethyl Substitution vs. Core Scaffold 6-Methylpyrazine-2-carboxamide

The target compound incorporates both a 6-methyl substituent on the pyrazine ring and an oxan-4-ylmethyl group on the carboxamide nitrogen. In contrast, the commercially available building block 6-methylpyrazine-2-carboxamide (CAS 5521-62-0) lacks the oxan-4-ylmethyl group entirely, bearing only a primary amide (-CONH2), resulting in a molecular weight of 137.14 g/mol versus 235.29 g/mol for the target compound [1]. The oxan-4-ylmethyl group introduces an additional hydrogen bond acceptor (the tetrahydropyran oxygen), increases the number of rotatable bonds, and is expected to elevate logP relative to the primary amide, shifting the physicochemical profile toward improved membrane permeability while retaining aqueous solubility contributions from the ether oxygen [2]. In the FGFR inhibitor series, the 6-methyl group on the pyrazine core was indispensable for potency — the lead compound 18i (a 3-amino-6-methyl-pyrazine-2-carboxamide derivative) achieved FGFR2 IC50 = 150 nM and cellular antiproliferative IC50 values of 1.06–3.71 µM across Ba/F3-TEL-FGFR cell lines [3].

Medicinal chemistry Building block procurement SAR exploration

Vendor-Supplied Purity Specification: 95%+ Minimum Purity

The target compound is supplied with a documented minimum purity of 95%+ (Catalog No. CM897060, CheMenu) . This purity level is consistent with the typical specification for research-grade pyrazine-2-carboxamide building blocks; for comparison, the simpler analog 6-methylpyrazine-2-carboxamide (CAS 5521-62-0) is also commonly offered at 95% purity from multiple vendors . No certificate of analysis with batch-specific HPLC or NMR data was publicly available at the time of this analysis, and no melting point, boiling point, or density data are reported by the vendor .

Quality control Procurement specification Analytical chemistry

Class-Level Biological Target Relevance: Pyrazine-2-carboxamide Derivatives as Kinase and Receptor Modulators

The pyrazine-2-carboxamide scaffold has been validated across multiple therapeutic target classes with quantified potency benchmarks: (i) HPK1 inhibition — exemplified compounds in patent WO2023001794A1 demonstrate IC50 < 100 nM in enzymatic assays [1]; (ii) FGFR inhibition — compound 18i (3-amino-6-methyl-pyrazine-2-carboxamide derivative) shows FGFR2 IC50 = 150 nM and cellular IC50 = 1.06–3.71 µM across Ba/F3-TEL-FGFR lines [2]; (iii) DGAT1 inhibition — AZD7687 (a dimethylpyrazine carboxamide) inhibits human DGAT1 with IC50 = 80 nM ; (iv) FLT3/AXL inhibition — gilteritinib, an FDA-approved pyrazine-2-carboxamide bearing an oxan-4-ylamino substituent, inhibits FLT3 with IC50 = 0.29 nM and AXL with IC50 = 0.73 nM [3]. The target compound's specific substitution pattern (6-methyl + N-(oxan-4-ylmethyl)carboxamide) has not been directly profiled in any of these assays. However, the presence of the oxan-4-yl group in gilteritinib's pharmacophore and the 6-methyl group in the FGFR inhibitor series suggests that this compound could serve as a versatile intermediate for SAR exploration across kinase and GPCR targets.

Kinase inhibition GPCR modulation Drug discovery

Physicochemical Differentiation: Predicted logP Shift from Oxan-4-ylmethyl Incorporation vs. Primary Amide Analog

The oxan-4-ylmethyl substituent is expected to modulate the lipophilicity and solubility profile relative to simpler pyrazine-2-carboxamide analogs. The simpler analog 6-methylpyrazine-2-carboxamide (CAS 5521-62-0) has an experimentally determined logP of 0.58 [1], indicating moderate hydrophilicity. The oxan-4-ylmethyl group introduces a tetrahydropyran moiety; tetrahydropyran itself has a logP of 0.95 and water solubility of approximately 80 g/L at 25°C [2]. Incorporation of this group via the carboxamide is predicted to increase logP into the 1–2 range while maintaining aqueous solubility through the ether oxygen's hydrogen-bonding capacity. This is consistent with the broader observation that oxan-4-yl and tetrahydropyran substituents enhance solubility in polar solvents compared to purely aromatic substituents [3]. No experimental logP or solubility data are available for the target compound itself.

Physicochemical properties Drug-likeness Solubility

Recommended Procurement and Application Scenarios for 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide (CAS 2415499-83-9)


Scaffold for FGFR-Targeted Kinase Inhibitor SAR Exploration

The 6-methyl-pyrazine-2-carboxamide core has been validated as a productive scaffold for FGFR inhibitor design. Compound 18i, a 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative, achieved FGFR2 IC50 = 150 nM and demonstrated antiproliferative activity across FGFR-dependent Ba/F3 cell lines (IC50 = 1.06–3.71 µM) [1]. The target compound provides the 6-methyl-pyrazine-2-carboxamide core with a diversifiable oxan-4-ylmethyl amide handle, enabling systematic SAR exploration at the amide position while retaining the potency-conferring 6-methyl substitution pattern. Users should independently verify FGFR inhibitory activity in their assay systems, as no direct profiling data exist for this specific compound.

Intermediate for Pyrazine-2-carboxamide-Based HPK1 Inhibitor Libraries

Patent WO2023001794A1 (AstraZeneca) discloses substituted pyrazine-2-carboxamides as HPK1 inhibitors with enzymatic IC50 values below 100 nM [2]. The target compound's pyrazine-2-carboxamide scaffold with an elaborated amide side chain maps onto the general formula (I) claimed in this patent class. Procurement of this specific intermediate enables the construction of focused HPK1 inhibitor libraries through further derivatization of the oxan-4-ylmethyl group or modification of the pyrazine core. The HPK1 target is of high interest for cancer immunotherapy, and compounds in this chemical space have shown the ability to enhance T-cell function [2].

Building Block for mGluR4 Negative Allosteric Modulator Development

Boehringer Ingelheim has recently disclosed substituted pyrazine-carboxamide derivatives as potent mGluR4 negative modulators with therapeutic potential in neuronal and metabolic disorders (Patent WO2024037982A1) [3]. The target compound's structural features — a pyrazine core with a carboxamide-linked saturated heterocycle — are consistent with the exemplified compound space in this patent family. The oxan-4-ylmethyl group may offer conformational and physicochemical advantages for mGluR4 allosteric site binding. Researchers pursuing mGluR4 modulator programs may find this compound a useful starting material for analogue synthesis.

Research Tool for Investigating DGAT1 Inhibition with Modified Pyrazine Carboxamide Chemotypes

The pyrazine carboxamide class has produced the clinical candidate AZD7687, a potent DGAT1 inhibitor (hDGAT1 IC50 = 80 nM) . While AZD7687 incorporates a dimethylpyrazine core with a phenylcyclohexylacetic acid moiety, the target compound offers an alternative substitution pattern (6-methyl + oxan-4-ylmethyl amide) that could be elaborated toward novel DGAT1 inhibitors with differentiated property profiles. The oxan-4-yl group, also present in the FLT3/AXL inhibitor gilteritinib, has been associated with favorable drug-like properties including balanced solubility and metabolic stability [4]. Procurement for DGAT1-related research should be accompanied by independent enzymatic and cellular profiling.

Quote Request

Request a Quote for 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.